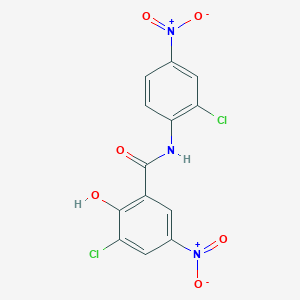
3-chloro-N-(2-chloro-4-nitrophenyl)-2-hydroxy-5-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-chloro-N-(2-chloro-4-nitrophenyl)-2-hydroxy-5-nitrobenzamide is a complex organic compound with significant applications in various fields of scientific research This compound is characterized by its unique structure, which includes multiple functional groups such as chloro, nitro, and hydroxy groups
Preparation Methods
The synthesis of 3-chloro-N-(2-chloro-4-nitrophenyl)-2-hydroxy-5-nitrobenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the coupling of 3-chloro-2-hydroxy-5-nitrobenzoic acid with 2-chloro-4-nitroaniline using a coupling reagent such as phosphorus trichloride (PCl3). The reaction is usually carried out in an organic solvent like dichloromethane (CH2Cl2) and purified by silica gel column chromatography .
Chemical Reactions Analysis
3-chloro-N-(2-chloro-4-nitrophenyl)-2-hydroxy-5-nitrobenzamide undergoes various chemical reactions due to the presence of multiple reactive functional groups. Some of the common reactions include:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: The chloro groups can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form corresponding substituted derivatives.
Scientific Research Applications
Biology: The compound has shown potential as an anticancer agent, particularly in the treatment of glioblastoma, a lethal malignant brain tumor.
Medicine: Due to its anticancer properties, it is being explored as a potential chemotherapeutic agent.
Industry: The compound can be used in the development of new pharmaceuticals and agrochemicals due to its versatile reactivity and biological activity.
Mechanism of Action
The mechanism of action of 3-chloro-N-(2-chloro-4-nitrophenyl)-2-hydroxy-5-nitrobenzamide involves multiple molecular targets and pathways. It has been shown to induce cytotoxicity in cancer cells by increasing protein ubiquitination, causing endoplasmic reticulum (ER) stress, and promoting autophagy. Additionally, it downregulates several pro-survival signaling pathways, including Wnt/β-catenin, PI3K/AKT, MAPK/ERK, and STAT3, leading to reduced cell viability and apoptosis .
Comparison with Similar Compounds
3-chloro-N-(2-chloro-4-nitrophenyl)-2-hydroxy-5-nitrobenzamide can be compared with other similar compounds such as niclosamide and its derivatives. Niclosamide, an FDA-approved anthelmintic drug, has shown similar anticancer properties by inhibiting the STAT3 signaling pathway and inducing autophagy . the presence of additional chloro and nitro groups in this compound may enhance its reactivity and biological activity, making it a unique compound for further research and development.
Conclusion
This compound is a compound with significant potential in various scientific fields Its unique structure and reactivity make it a valuable building block for the synthesis of complex molecules and a promising candidate for anticancer research
Properties
Molecular Formula |
C13H7Cl2N3O6 |
|---|---|
Molecular Weight |
372.11 g/mol |
IUPAC Name |
3-chloro-N-(2-chloro-4-nitrophenyl)-2-hydroxy-5-nitrobenzamide |
InChI |
InChI=1S/C13H7Cl2N3O6/c14-9-4-6(17(21)22)1-2-11(9)16-13(20)8-3-7(18(23)24)5-10(15)12(8)19/h1-5,19H,(H,16,20) |
InChI Key |
NYKNFXXMKMVDLE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Cl)NC(=O)C2=C(C(=CC(=C2)[N+](=O)[O-])Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-fluorobenzyl)-3-oxo-2,3-dihydro[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B12479179.png)
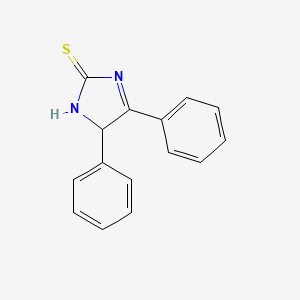
![3-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-phenylpropanamide](/img/structure/B12479200.png)
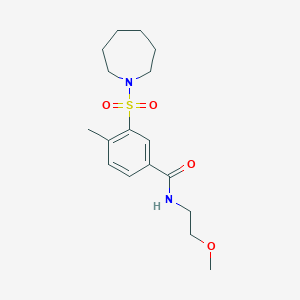
![Acetamide, N-[1,2,3,4-tetrahydro-1-(2-furoyl)-2-methyl-4-quinolinyl]-N-phenyl-](/img/structure/B12479221.png)
![4-butoxy-N-({4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)benzamide](/img/structure/B12479228.png)
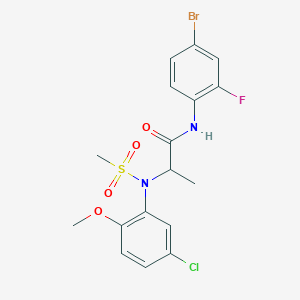
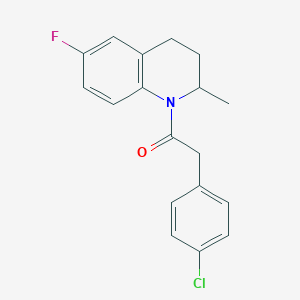
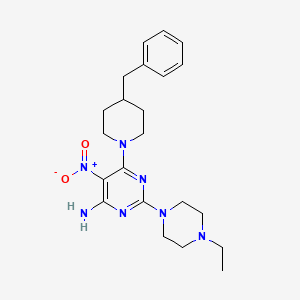
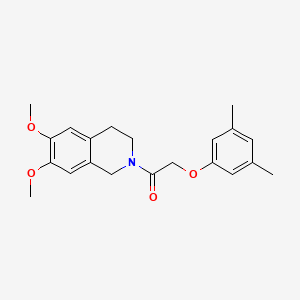
![N-[2-(azepan-1-ylcarbonyl)phenyl]-N~2~-(3,5-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B12479252.png)
![N-[(2Z)-3-(1H-benzimidazol-2-yl)-6,8-dichloro-2H-chromen-2-ylidene]-3-methylaniline](/img/structure/B12479268.png)

![5-(4-chlorophenyl)-11-ethyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one](/img/structure/B12479276.png)
